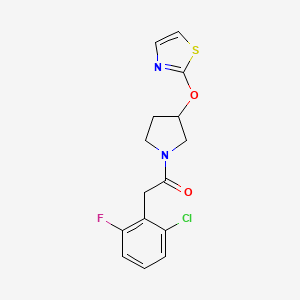![molecular formula C10H17Br B2982117 9-(Bromomethyl)spiro[3.5]nonane CAS No. 2248268-04-2](/img/structure/B2982117.png)
9-(Bromomethyl)spiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Bromomethyl)spiro[35]nonane is an organic compound characterized by a spirocyclic structure, where a bromomethyl group is attached to a spiro[35]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)spiro[3.5]nonane typically involves the bromination of spiro[3.5]nonane. One common method includes the reaction of spiro[3.5]nonane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the desired position on the spirocyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Bromomethyl)spiro[3.5]nonane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of spiro[3.5]nonane.
Oxidation: Products include spiro[3.5]nonane derivatives with hydroxyl or carbonyl functionalities.
Reduction: The major product is spiro[3.5]nonane with a methyl group replacing the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
9-(Bromomethyl)spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms involving spirocyclic systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific structural requirements.
Wirkmechanismus
The mechanism of action of 9-(Bromomethyl)spiro[3.5]nonane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.5]nonane: The parent compound without the bromomethyl group.
5-(Bromomethyl)spiro[3.5]nonane: A positional isomer with the bromomethyl group at a different position.
2-Oxa-7-azaspiro[3.5]nonane: A spirocyclic compound with an oxygen and nitrogen atom in the ring system.
Uniqueness
9-(Bromomethyl)spiro[35]nonane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and potential applications compared to its isomers and other spirocyclic compounds
Eigenschaften
IUPAC Name |
9-(bromomethyl)spiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAAAJUOSVEDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2982037.png)

![1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2982040.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2982041.png)


![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2982044.png)


![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)


